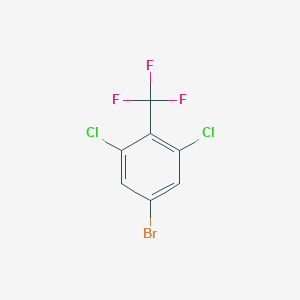

4-Bromo-2,6-dichlorobenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

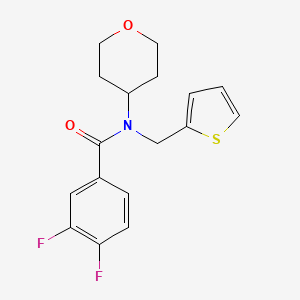

4-Bromo-2,6-dichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5 . It is used in the synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula BrC6H4CF3 . The average molecular weight is approximately 217.998 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to participate in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.472 (lit.), a boiling point of 154-155 °C (lit.), and a density of 1.607 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

Synthesis of Halogenated Compounds : 4-Bromo-2,6-dichlorobenzotrifluoride serves as a precursor or intermediate in the synthesis of complex halogenated organic molecules. For example, the synthesis and crystal structure analysis of related halogenated compounds highlight the importance of such precursors in understanding molecular interactions and properties (Britton, 1997).

Material Science Applications : The chemical's role extends to material science, where its derivatives contribute to the development of novel materials. For instance, the study on oligo-9,9'-spirobifluorenes through ortho-linkage demonstrates its utility in creating full hydrocarbon host materials for highly efficient phosphorescent OLEDs, showcasing how specific halogenated molecules can enhance electronic device performance (Jiang et al., 2009).

Analytical Chemistry and Environmental Science

Analytical Method Development : In analytical chemistry, derivatives of this compound are often used to develop new methodologies for chemical analysis, such as in the study of its related compounds for understanding molecular structures and interactions (Ferguson et al., 1998).

Environmental Impact Studies : Research into the environmental concentrations and toxicology of related brominated phenols, for example, helps in understanding the ecological impact of these compounds and their derivatives. Such studies are crucial for assessing the safety and environmental risks associated with the use of halogenated organic chemicals (Koch & Sures, 2018).

Chemical Reactions and Mechanisms

Reagent-modulated Selectivities : Research on the reagent-modulated site selectivities in the metalation of halobenzotrifluorides, including compounds related to this compound, provides insights into the chemical behavior and reactivity of these molecules under different conditions. Such studies are fundamental for synthetic chemistry, offering pathways to selectively target or modify specific sites on the molecule for further reactions (Mongin et al., 1996).

Safety and Hazards

4-Bromo-2,6-dichlorobenzotrifluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Contact with water liberates toxic gas, and hazardous combustion gases or vapors are possible in the event of fire .

Eigenschaften

IUPAC Name |

5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOANTAIXHOVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)

![(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2655170.png)

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)